3-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound “3-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar thieno[3,2-d]pyrimidin-4-amines has been reported . For instance, 2-amino-1H-pyrrole-3-carbonitriles have been acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH to yield pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The structure of these compounds is characterized by a thieno[3,2-d]pyrimidin-4-amine core .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, 2-amino-1H-pyrrole-3-carbonitriles, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, N-(4-Methoxyphenyl)-2-methylpyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidin-4-amine was obtained as a yellow powder with a melting point of 266–267 °C .
Mechanism of Action
Future Directions
The future directions for the research on thieno[3,2-d]pyrimidin-4-amines could involve further exploration of their inhibitory effect on Cyt-bd and their potential as drug targets in Mycobacterium tuberculosis . Additionally, the synthesis of new derivatives and the study of their biological activities could also be a promising direction .
Properties
IUPAC Name |
3-[2-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18(2)9-16(23)5-3-6-19(10-16)13(21)8-20-11-17-12-4-7-24-14(12)15(20)22/h4,7,11,23H,3,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXVDZITRBFUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)CN2C=NC3=C(C2=O)SC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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